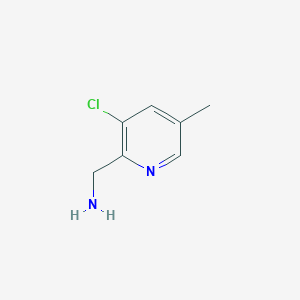

(3-Chloro-5-methylpyridin-2-YL)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-5-methylpyridin-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQGEDHOKRLNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CN)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Methylpyridin 2 Yl Methanamine

Retrosynthetic Analysis of (3-Chloro-5-methylpyridin-2-YL)methanamine

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic pathways. The primary disconnection involves the aminomethyl group at the C2 position of the pyridine (B92270) ring. This leads to three main precursor types: a pyridine-2-carbonyl compound, a 2-cyanopyridine, or a 2-halomethylpyridine.

Disconnection 1: C-N Bond Formation: The most direct disconnection is the bond between the methylene (B1212753) carbon and the nitrogen of the amine. This suggests a precursor such as 2-(halomethyl)-3-chloro-5-methylpyridine, which could undergo nucleophilic substitution with an amine source.

Disconnection 2: Reduction of a C=N bond: An alternative disconnection points to a reductive amination pathway. This would involve the reaction of 3-chloro-5-methylpyridine-2-carbaldehyde (B8730011) with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the target amine.

Disconnection 3: Reduction of a C≡N bond: A third common strategy involves the reduction of a nitrile group. This retrosynthetic step identifies 3-chloro-5-methylpyridine-2-carbonitrile as a key intermediate.

These disconnections form the basis for the classical synthetic approaches discussed in the following sections.

Classical Synthetic Approaches to Pyridinemethanamines

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org In the context of producing this compound, this strategy would commence with 3-chloro-5-methylpyridine-2-carbaldehyde. The process involves two key steps: the formation of an imine intermediate through the reaction of the aldehyde with an amine (such as ammonia), followed by the reduction of the imine to the desired primary amine. masterorganicchemistry.com

A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comorganic-chemistry.org The selection of the reducing agent is crucial to avoid the undesired reduction of the starting aldehyde. Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.com The reaction is typically performed as a one-pot procedure, where the aldehyde, amine, and reducing agent are combined under mildly acidic to neutral conditions. wikipedia.org

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Common, inexpensive, but can also reduce the starting aldehyde. |

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A milder and less toxic alternative to NaBH₃CN. masterorganicchemistry.com |

The reduction of a nitrile group to a primary amine is a fundamental transformation in organic synthesis and provides a direct route to aminomethylpyridines. For the synthesis of this compound, the key intermediate is 3-chloro-5-methylpyridine-2-carbonitrile.

Catalytic hydrogenation is a common method for nitrile reduction. google.com This typically involves the use of a metal catalyst, such as Raney nickel, platinum oxide, or palladium on carbon, under a hydrogen atmosphere. However, for halogenated pyridines, the choice of catalyst is critical to prevent dehalogenation. Platinum and rhodium catalysts are often preferred in such cases as they are less likely to cause dehalogenation compared to palladium. google.com The reaction is often carried out in the presence of a strong acid, like hydrochloric acid, which helps to prevent catalyst poisoning by the product amine and suppresses the formation of secondary amine byproducts. google.com

The precursor, 3-chloro-2-cyano-5-trifluoromethylpyridine, has been synthesized by the reaction of 3-chloro-2-fluoro-5-trifluoromethylpyridine with sodium cyanide. google.com A similar approach could likely be used to synthesize 3-chloro-5-methylpyridine-2-carbonitrile.

Table 2: Conditions for Nitrile Reduction

| Method | Reagents/Catalyst | Conditions | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | Pt or Rh catalyst, H₂ gas | Acidic medium (e.g., HCl) | Preferred for halogenated pyridines to avoid dehalogenation. google.com |

| Chemical Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Powerful reducing agent, but less selective. |

Synthesizing the target amine from a halogenated pyridine precursor can be approached in a few ways. One common method involves the nucleophilic substitution of a halogen on a methyl group at the 2-position of the pyridine ring. This would require the synthesis of 2-(halomethyl)-3-chloro-5-methylpyridine as an intermediate. This intermediate can then react with an ammonia equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia under pressure.

Another strategy involves the direct amination of a halogenated pyridine ring. For instance, 2-halopyridines can undergo nucleophilic aromatic substitution (SNAr) with amines. researchgate.net However, this is more efficient if the pyridine ring is activated by electron-withdrawing groups. Palladium-catalyzed amination reactions have also been developed for the coupling of amines with 2-halopyridines, including chlorides, bromides, and triflates. nih.gov

A more indirect but powerful method for the amination of pyridines involves the conversion of the pyridine to its N-oxide. The N-oxide can then be activated, for example with tosyl anhydride, making the C2 position susceptible to nucleophilic attack by an amine. researchgate.net This method has been shown to be highly regioselective for the 2-position. researchgate.netnih.gov

Emerging and Advanced Synthetic Strategies for Pyridine Functionalization

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction and functionalization of pyridine rings, offering more efficient and sustainable alternatives to classical methods.

Pyridine Ring Construction: Multi-component reactions (MCRs) catalyzed by various metals or even nanocatalysts have emerged as a powerful tool for the one-pot synthesis of polysubstituted pyridines from simple acyclic precursors. nih.govresearchgate.netrsc.org For example, a three-component synthesis of polysubstituted pyridines has been developed based on a catalytic intermolecular aza-Wittig/Diels–Alder reaction sequence. nih.gov Metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles also provide a convergent route to substituted pyridines. acsgcipr.org These methods allow for the rapid assembly of complex pyridine structures with diverse substitution patterns.

Pyridine Ring Modification: Direct C-H functionalization of the pyridine ring is a highly sought-after transformation as it avoids the need for pre-functionalized substrates. researchgate.netrsc.orgbohrium.com While the electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging, significant progress has been made using transition-metal catalysis. nih.gov For instance, rhodium and iridium catalysts have been used for the C-H alkylation of pyridines. nih.gov

Catalytic methylation of pyridines at the C-3 and C-5 positions has been achieved using methanol (B129727) or formaldehyde (B43269) as the methyl source, proceeding through a temporary dearomatization of the pyridine ring. rsc.org Furthermore, methods for the direct amination of pyridine C-H bonds are being developed, for example, through the formation of pyridylphosphonium salts which can then react with an amine source. digitellinc.comnih.gov These advanced catalytic strategies hold great promise for the future synthesis of complex pyridine derivatives like this compound in a more atom-economical and environmentally friendly manner.

Microwave-Assisted Synthesis Techniques for Aminomethylpyridine Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including aminomethylpyridine scaffolds. mdpi.commdpi.com This technique utilizes microwave irradiation to heat reactions, often resulting in dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity compared to conventional heating methods. mdpi.comnih.gov The application of microwave energy is particularly advantageous in the synthesis of pyridine derivatives, which are core structures in many pharmaceutical agents. mdpi.com

The fundamental principle behind microwave heating is the direct interaction of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficiency can overcome high activation barriers and drive reactions to completion in minutes rather than hours. mdpi.com For the synthesis of aminomethylpyridine scaffolds, microwave-assisted methods can be applied to key bond-forming reactions, such as the creation of carbon-nitrogen (C-N) bonds. mdpi.com Studies on related azaheterocycles have demonstrated that yields can be improved by 10-15% while reaction times are reduced from several hours to mere minutes. nih.gov

For instance, the synthesis of various aminopyrimidine derivatives, which share structural similarities with aminopyridines, has been successfully achieved with microwave-assisted heating, yielding products in the range of 33-56%. nanobioletters.com This approach is considered an eco-friendly or "green" chemistry method due to its efficiency and reduced energy consumption. nanobioletters.com

The table below illustrates a comparative example of reaction conditions for the synthesis of heterocyclic scaffolds using both conventional and microwave-assisted techniques, based on findings for related compounds.

| Feature | Conventional Heating | Microwave Irradiation |

| Reaction Time | 6–15 hours | 10–15 minutes |

| Product Yield | Moderate | Higher (10-15% increase) |

| Heating Method | External (Oil Bath) | Direct Molecular Heating |

| Work-up | Standard | Often Milder Conditions |

This table provides a generalized comparison based on literature for related heterocyclic syntheses. nih.gov

Chemo- and Regioselective Synthesis Considerations for Halogenated Aminopyridines

The synthesis of specifically substituted pyridines like this compound requires precise control over the position of incoming functional groups, a concept known as regioselectivity. Furthermore, when multiple reactive sites are present, directing the reaction to the desired site while leaving others untouched—known as chemoselectivity—is paramount. researchgate.net

In halogenated pyridines, the existing substituents (chloro and methyl groups) exert electronic effects that influence the reactivity of the pyridine ring. The chlorine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution (SNAr). The methyl group, conversely, is an electron-donating group. The interplay of these effects, along with the inherent electronic properties of the pyridine nitrogen, dictates the most likely positions for further functionalization.

Achieving the desired substitution pattern on a pre-existing halogenated pyridine ring often involves multi-step strategies. For example, a highly regioselective halogenation of an unsymmetrical pyridine N-oxide can be used to introduce a halogen at a specific position, providing a key intermediate for further elaboration. nih.gov The synthesis of the target molecule likely involves the introduction of a precursor to the aminomethyl group (such as a nitrile or an aldehyde) onto the 2-position of a 3-chloro-5-methylpyridine (B97143) ring.

Key considerations for achieving high chemo- and regioselectivity include:

Directing Effects of Substituents: The chloro and methyl groups direct incoming reagents to specific positions on the pyridine ring.

Reaction Conditions: Temperature, solvent, and the choice of catalyst can significantly influence which isomer is formed. For instance, metal-catalyzed cross-coupling reactions can be employed to selectively form new carbon-carbon or carbon-nitrogen bonds at a halogenated position. researchgate.net

Protecting Groups: Temporarily blocking a reactive site with a protecting group can prevent unwanted side reactions and ensure that functionalization occurs at the desired position.

Choice of Reagents: Utilizing sterically hindered or electronically biased reagents can favor reaction at one site over another. A reported method for synthesizing related compounds involves the reaction of 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) with various amines to form imines, demonstrating a viable functional group at a nearby position that could be a synthon for the target molecule. researchgate.net

Methodologies for Purification and Isolation of this compound and Related Intermediates

Following the chemical synthesis, the target compound must be separated from byproducts, unreacted starting materials, and catalysts. The purification and isolation of this compound and its intermediates rely on standard and advanced laboratory techniques chosen based on the physical and chemical properties of the compounds involved.

Common purification methodologies include:

Extraction: This is a primary work-up step to separate the desired product from the reaction mixture. Typically, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane. google.com The product, being more soluble in the organic layer, is separated from water-soluble impurities. This is often followed by washing the organic layer with a brine solution to remove residual water before the solvent is evaporated. google.com

Vacuum Stripping and Distillation: For volatile intermediates or products, distillation under reduced pressure (vacuum) is an effective purification method. This technique allows for the boiling and separation of compounds at a lower temperature than their atmospheric boiling point, which prevents thermal decomposition of sensitive molecules. google.com For example, an intermediate like methyl 4-formylpentanoate, used in the synthesis of a precursor to 2-chloro-5-methylpyridine (B98176), was purified by distillation at 83–85 °C under a vacuum of 6–8 mm Hg. google.com

Chromatography: This is one of the most powerful purification techniques in organic chemistry.

Thin Layer Chromatography (TLC): Used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. researchgate.net

Column Chromatography: The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) using a liquid mobile phase. Separation occurs based on the differential adsorption of the components to the stationary phase.

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or for obtaining very high purity material, preparative HPLC is employed. This technique was successfully used to separate and purify 2-chloro-5-trichloromethylpyridine from a complex mixture of chlorination products, demonstrating its utility for closely related halogenated pyridines. nih.gov The process involves optimizing the elution mode, mobile phase flow rate, and injection volume to achieve efficient separation. nih.gov

The choice of purification method depends on factors such as the polarity, volatility, and stability of the target compound and its impurities. A combination of these techniques is often necessary to achieve the desired level of purity for the final product and its intermediates.

Chemical Reactivity and Derivatization Studies of 3 Chloro 5 Methylpyridin 2 Yl Methanamine

Reactivity Profile of the Primary Aminomethyl Functionality

The primary aminomethyl group (-CH₂NH₂) attached to the C2 position of the pyridine (B92270) ring is a key site of reactivity. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This functionality is readily exploited in a variety of common organic transformations.

The nucleophilic nature of the primary amine is most commonly demonstrated in condensation reactions with electrophilic carbonyl compounds. These reactions are fundamental in derivative synthesis, allowing for the facile introduction of diverse structural motifs.

Formation of Imines (Schiff Bases): The amine readily reacts with aldehydes and ketones, typically under mild acidic catalysis, to form the corresponding imines or Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. mdpi.commdpi.com

Formation of Amides: Acylation of the amine with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields stable amide derivatives. This is a robust and widely used transformation.

Formation of Ureas and Thioureas: The reaction with isocyanates and isothiocyanates provides a straightforward route to urea (B33335) and thiourea (B124793) derivatives, respectively. beilstein-journals.orgresearchgate.netresearchgate.net These reactions are typically high-yielding and proceed by the nucleophilic addition of the amine to the cumulene system of the isocyanate or isothiocyanate. kent.ac.ukmdpi.com

The following table summarizes the key condensation reactions involving the aminomethyl group.

Table 1: Representative Condensation Reactions of the Aminomethyl Functionality

| Electrophilic Reagent | Reagent Class | Product Functional Group | General Product Structure |

|---|---|---|---|

| R-CHO | Aldehyde | Imine (Schiff Base) | Py-CH₂-N=CHR |

| R-C(O)-R' | Ketone | Imine (Schiff Base) | Py-CH₂-N=C(R)R' |

| R-C(O)Cl | Acyl Chloride | Amide | Py-CH₂-NH-C(O)R |

| R-N=C=O | Isocyanate | Urea | Py-CH₂-NH-C(O)NH-R |

| R-N=C=S | Isothiocyanate | Thiourea | Py-CH₂-NH-C(S)NH-R |

(Py represents the 3-chloro-5-methylpyridin-2-yl moiety)

While the primary amine is inherently nucleophilic, its functional group can be transformed into moieties that participate in different reaction pathways. The term "electrophilic behavior" in this context refers to the reactivity of these transformed products rather than the starting amine itself.

Key transformations include:

N-Alkylation and N-Arylation: The amine can undergo substitution reactions with alkyl or aryl halides to form secondary and tertiary amines.

Reductive Amination: In the presence of a carbonyl compound and a reducing agent (e.g., NaBH₃CN), the amine can be converted to a secondary or tertiary amine via an in-situ formed imine intermediate.

Conversion to Other Functional Groups: The primary amine can be a precursor for other nitrogen-containing functional groups through various synthetic methods, although these are less common than direct derivatization.

Reactivity of the 3-Chloro-5-methylpyridine (B97143) Moiety

The pyridine ring itself is an aromatic heterocycle with distinct reactivity patterns influenced by the resident nitrogen atom and the chloro and methyl substituents.

The chlorine atom at the C3 position serves as a handle for further functionalization, primarily through substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which facilitates nucleophilic aromatic substitution, particularly at the positions ortho and para (C2, C4, C6) to the nitrogen. libretexts.org Substitution at the C3 position is generally more difficult than at C2 or C4 and often requires harsh conditions or the presence of strongly activating groups. researchgate.netresearchgate.net However, reactions with potent nucleophiles like azides, thiophenols, or amines can lead to displacement of the chloride. researchgate.net

Transition Metal-Catalyzed Cross-Coupling: The most significant utility of the chloro group lies in its participation in transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Heck (with alkenes) couplings are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C3 position. acs.orgresearchgate.net These reactions are highly efficient for less reactive heteroaryl chlorides and tolerate a wide range of functional groups, including the primary amine on the side chain. nih.govmdpi.com

Nitrogen Atom: The pyridine nitrogen is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects. This deactivates the ring towards electrophilic aromatic substitution (which is disfavored) and activates it towards nucleophilic attack.

3-Chloro Substituent: The chlorine atom is deactivating and electron-withdrawing through its strong inductive effect (-I), which further increases the ring's susceptibility to nucleophilic attack.

5-Methyl Substituent: The methyl group is activating and electron-donating through its inductive (+I) and hyperconjugation effects. This effect slightly counteracts the deactivating nature of the nitrogen and chlorine atoms.

2-Aminomethyl Substituent: The aminomethyl group is generally considered to be weakly electron-donating, having a minor influence on the ring's aromatic reactivity compared to the other substituents.

Collectively, the electron-withdrawing character of the nitrogen and the 3-chloro group makes the pyridine ring of (3-Chloro-5-methylpyridin-2-YL)methanamine highly electron-deficient, priming the C-Cl bond for nucleophilic substitution, especially via transition metal catalysis. researchgate.net

Synthesis of Advanced Derivatives and Analogs of this compound

The dual reactivity of this compound—at the aminomethyl group and the C-Cl bond—allows for the systematic construction of complex, highly functionalized molecules. A common synthetic strategy involves a two-step process: functionalization of the pyridine ring via cross-coupling, followed by derivatization of the primary amine.

For instance, a Suzuki-Miyaura coupling reaction can be employed to introduce a new aryl or heteroaryl group at the C3 position. researchgate.net The resulting biaryl compound, which still possesses the primary amine, can then undergo a condensation reaction with an isothiocyanate to form a thiourea derivative. This stepwise approach enables the creation of a library of diverse analogs from a single starting material.

The table below outlines a representative synthetic sequence for creating advanced derivatives.

Table 2: Exemplary Pathway for the Synthesis of Advanced Derivatives

| Step | Reaction Type | Reagent Example | Intermediate/Product Structure |

|---|---|---|---|

| 1 | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | (5-Methyl-3-phenylpyridin-2-yl)methanamine |

This modular approach, combining robust C-C bond-forming reactions with reliable amine derivatizations, highlights the value of this compound as a key intermediate in discovery chemistry.

Formation of Schiff Bases and Imine Derivatives

The primary amine functionality of this compound readily undergoes condensation reactions with various aldehydes and ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the final imine product. researchgate.netnih.gov The general transformation is depicted below:

General Reaction Scheme for Schiff Base Formation:

Where R represents an alkyl or aryl group from the aldehyde.

The formation of these imine derivatives is a versatile method for introducing a wide array of substituents, thereby modifying the steric and electronic properties of the parent molecule. Research has shown that pyridine Schiff bases are valuable synthons for the preparation of various biologically active compounds. researchgate.net The stability of the resulting C=N double bond can be influenced by the nature of the substituent (R group) on the aldehyde or ketone. Electron-withdrawing groups tend to increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack, while electron-donating groups can enhance the stability of the imine.

A study on the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) imines demonstrated that these reactions can proceed in excellent yields under mild conditions, such as heating the reactants at 60-65°C for a short period. researchgate.net This suggests that this compound would exhibit similar reactivity.

Table 1: Examples of Schiff Base Formation with this compound Analogs

| Aldehyde/Ketone Reactant | Resulting Imine Derivative | Reaction Conditions | Reference |

|---|---|---|---|

| 2-Chloro-5-methylpyridine-3-carbaldehyde | 2-Chloro-5-methylpyridine-3-carbaldehyde imines | Heating at 60-65°C | researchgate.net |

| Aromatic Aldehydes | N-Benzylidene-(3-chloro-5-methylpyridin-2-yl)methanamine derivatives | Acid catalysis, reflux in a suitable solvent | nih.gov |

Amide and Urea Formation via the Aminomethyl Group

The aminomethyl group of this compound is a key site for acylation and related reactions, leading to the formation of stable amide and urea derivatives.

Amide Formation: The primary amine can react with a variety of acylating agents, such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent), to form the corresponding amides. nih.gov This reaction is a fundamental transformation in medicinal chemistry for the synthesis of bioactive molecules. The general reaction with an acyl chloride is as follows:

General Reaction Scheme for Amide Formation:

Where R represents an alkyl or aryl group.

The reaction typically proceeds in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting amides are generally stable, crystalline solids.

Urea Formation: The reaction of this compound with isocyanates or carbamoyl (B1232498) chlorides provides a direct route to urea derivatives. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by treatment with another amine, can also be employed. The reaction with an isocyanate is shown below:

General Reaction Scheme for Urea Formation:

Where R represents an alkyl or aryl group.

These urea derivatives can exhibit a range of biological activities and are often explored in drug discovery programs. For instance, a related compound, {[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea, highlights the formation of such derivatives. bldpharm.com

Design and Synthesis of Piperazine- and Piperidine-Containing Analogs

The incorporation of piperazine (B1678402) and piperidine (B6355638) moieties is a common strategy in medicinal chemistry to enhance physicochemical properties and biological activity. This compound can serve as a precursor for the synthesis of such analogs.

Piperazine Analogs: The synthesis of piperazine-containing analogs can be achieved through several routes. One common method involves the reaction of the aminomethyl group with a bis-electrophilic agent, such as a bis(2-chloroethyl)amine (B1207034) derivative, to form the piperazine ring. More frequently, the chloro-substituted pyridine ring acts as an electrophile in nucleophilic aromatic substitution (SNAr) reactions with pre-formed piperazine derivatives. chemicalbook.commdpi.com For example, 1-(5-chloro-pyridin-2-yl)-piperazine is a known compound synthesized via such a pathway. chemicalbook.com While this compound itself has a nucleophilic aminomethyl group, its chloro-substituted pyridine core can participate in SNAr reactions under appropriate conditions, or the aminomethyl group can be used to link to a piperazine scaffold.

Piperidine Analogs: The synthesis of piperidine-containing analogs often involves multi-step sequences. The aminomethyl group of this compound can be utilized in reactions such as reductive amination with a suitable dicarbonyl compound or an unsaturated carbonyl compound to construct the piperidine ring. nih.gov Alternatively, the entire (3-chloro-5-methylpyridin-2-yl)methylamino moiety can be appended to a pre-existing piperidine scaffold through N-alkylation or amide coupling reactions. nih.govresearchgate.net

Table 2: Synthetic Strategies for Piperazine and Piperidine Analogs

| Heterocycle | Synthetic Strategy | Key Reactants | Reference |

|---|---|---|---|

| Piperazine | Nucleophilic Aromatic Substitution | This compound, Piperazine | chemicalbook.commdpi.com |

| Piperazine | Reductive Amination | This compound, Dialdehyde/Diketone | nih.gov |

| Piperidine | Intramolecular Cyclization | Suitably functionalized derivative of this compound | nih.gov |

Mechanistic Investigations of Key Transformations Involving this compound

Understanding the reaction mechanisms of key transformations involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Mechanism of Imine Formation and Hydrolysis: The formation of Schiff bases from this compound and carbonyl compounds proceeds through a well-established acid-catalyzed nucleophilic addition-elimination mechanism. The initial step is the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral carbinolamine intermediate. In the presence of an acid catalyst, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine product.

The reverse reaction, the hydrolysis of the imine back to the amine and carbonyl compound, is also acid-catalyzed. The mechanism involves the protonation of the imine nitrogen, which increases the electrophilicity of the imine carbon. Nucleophilic attack by water on the imine carbon, followed by proton transfer and elimination of the amine, regenerates the carbonyl compound. The presence of the pyridine nitrogen in the molecule can influence the rate of hydrolysis by affecting the basicity of the imine nitrogen. mdpi.com

Mechanism of Amide Formation: The mechanism of amide formation depends on the acylating agent used. When an acyl chloride is the reactant, the reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the aminomethyl group attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion as a leaving group and forming the protonated amide. A base is typically added to deprotonate the amide and neutralize the HCl byproduct, driving the reaction to completion.

When a carboxylic acid is used, a coupling agent is required to activate the carboxylic acid. Common coupling agents, such as carbodiimides or phosphonium (B103445) salts, react with the carboxylic acid to form a highly reactive intermediate. nih.gov This activated intermediate is then readily attacked by the nucleophilic aminomethyl group of this compound, leading to the formation of the amide bond and regeneration of the coupling agent's byproduct.

Table 3: Mechanistic Details of Key Transformations

| Transformation | Key Intermediate | Catalyst/Reagent | Mechanistic Steps |

|---|---|---|---|

| Imine Formation | Carbinolamine | Acid | Nucleophilic addition of amine to carbonyl, proton transfer, elimination of water. |

| Imine Hydrolysis | Protonated Imine | Acid | Protonation of imine nitrogen, nucleophilic attack by water, proton transfer, elimination of amine. mdpi.com |

| Amide Formation (from Acyl Chloride) | Tetrahedral Intermediate | Base | Nucleophilic acyl substitution: attack of amine on acyl chloride, collapse of tetrahedral intermediate, deprotonation. |

Structural Elucidation and Conformational Analysis of 3 Chloro 5 Methylpyridin 2 Yl Methanamine and Its Derivatives

Methodologies for Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of a molecule.

¹H NMR Spectroscopy : The proton NMR spectrum of (3-Chloro-5-methylpyridin-2-YL)methanamine is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The two pyridine (B92270) ring protons will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns will be influenced by the positions of the chloro, methyl, and aminomethyl substituents. The methylene (B1212753) protons of the aminomethyl group would likely appear as a singlet or a multiplet, depending on the solvent and pH, in the range of 3.5-4.5 ppm. The methyl protons are expected to produce a singlet at around 2.2-2.5 ppm. The amine protons may present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on the carbon skeleton. For a related compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the pyridinyl carbons resonate at specific chemical shifts: 149.34 ppm, 145.10 ppm, 123.29 ppm, 122.29 ppm, and 120.54 ppm. mdpi.com For this compound, the pyridine ring carbons are expected in a similar region, with the carbon attached to the chlorine atom showing a characteristic shift. The methylene carbon of the aminomethyl group is anticipated to appear around 40-50 ppm, and the methyl carbon signal would be in the upfield region, typically 15-20 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: These are predicted values based on typical ranges for similar structures and may vary from experimental values.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H4 | 7.0 - 8.0 | - |

| Pyridine-H6 | 7.5 - 8.5 | - |

| -CH₂-NH₂ | 3.5 - 4.5 | 40 - 50 |

| -NH₂ | Variable (broad) | - |

| -CH₃ | 2.2 - 2.5 | 15 - 20 |

| Pyridine Carbons | - | 110 - 160 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy : The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methylene groups will be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. A C-Cl stretching vibration should be present in the fingerprint region, typically between 600 and 800 cm⁻¹. For the related 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, FT-IR peaks are observed at 3264, 3052, 1598, 1339, 1286, 1235, and 743 cm⁻¹. mdpi.com

Raman Spectroscopy : Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-Cl bond. Detailed vibrational assignments can be made by comparing experimental spectra with theoretical calculations, as has been done for compounds like 2-methylpyridine (B31789) 1-oxide. nih.gov

Table 2: Expected IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2970 | Moderate |

| C=C, C=N Stretch (Pyridine) | 1400 - 1600 | Strong |

| C-Cl Stretch | 600 - 800 | Moderate |

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. For this compound, the molecular ion peak would confirm the elemental composition. Common fragmentation pathways for such molecules often involve the loss of the aminomethyl group or cleavage of the pyridine ring, providing further structural insights. Tandem mass spectrometry (MS/MS) can be employed to further characterize the fragmentation pathways of selected ions. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the this compound molecule. For example, in the crystal structure of a similar compound, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, the C-N bond lengths of the amine are 1.38(2) Å and 1.45(2) Å. mdpi.com Furthermore, X-ray crystallography reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential π–π stacking interactions between the pyridine rings. nih.gov

Table 3: Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value |

| C-Cl Bond Length | ~1.74 Å |

| Pyridine C-N Bond Lengths | ~1.33 - 1.39 Å |

| C-C Bond Length (ring) | ~1.38 - 1.40 Å |

| C-CH₂ Bond Length | ~1.51 Å |

| CH₂-N Bond Length | ~1.47 Å |

Stereochemical Investigations and Chiral Synthesis (if applicable)

The molecule this compound itself is not chiral. However, derivatives of this compound could be chiral if a stereocenter is introduced, for instance, by substitution on the methylene carbon of the aminomethyl group. In such cases, the synthesis of enantiomerically pure compounds would be of interest. Chiral synthesis strategies for related pyridine derivatives often involve the use of chiral catalysts or starting materials. rsc.orgnih.gov The stereochemistry of such chiral derivatives would be crucial for their biological activity and would require characterization by techniques such as chiral chromatography and circular dichroism spectroscopy.

Computational and Theoretical Chemistry Studies of 3 Chloro 5 Methylpyridin 2 Yl Methanamine

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are employed to understand the electronic behavior of a molecule, which governs its physical and chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. A DFT study on (3-Chloro-5-methylpyridin-2-YL)methanamine would begin by determining its most stable three-dimensional shape through a process called geometry optimization. This calculation predicts key geometric parameters. sci-hub.semdpi.com

Key Geometric Parameters Investigated by DFT:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-N, C-Cl).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C).

Beyond geometry, DFT calculates fundamental electronic properties that describe the molecule's charge distribution and stability. nih.gov

Table 1: Examples of Electronic Properties Calculated via DFT

| Property | Description | Typical Units |

|---|---|---|

| Total Energy | The total energy of the molecule in its optimized state; lower values indicate greater stability. | Hartrees or eV |

| Dipole Moment | A measure of the overall polarity of the molecule, arising from asymmetrical charge distribution. | Debye (D) |

| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating sites prone to electrostatic interactions. | e (elementary charge) |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting a molecule's chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org

HOMO: This is the outermost orbital containing electrons. It acts as an electron donor, so regions of the molecule where the HOMO is concentrated are susceptible to electrophilic attack.

LUMO: This is the lowest energy orbital that is empty of electrons. It acts as an electron acceptor, and its location highlights sites vulnerable to nucleophilic attack. malayajournal.org

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.govmdpi.com Conversely, a large energy gap implies high stability and low reactivity. nih.gov

Table 2: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Symbol | Significance | Units |

|---|---|---|---|

| HOMO Energy | EHOMO | Related to the ionization potential; ability to donate electrons. | eV |

| LUMO Energy | ELUMO | Related to the electron affinity; ability to accept electrons. | eV |

| Energy Gap | ΔE | Indicates chemical reactivity and stability (ΔE = ELUMO - EHOMO). | eV |

| Chemical Hardness | η | Measures resistance to change in electron distribution. A hard molecule has a large energy gap. | eV |

| Chemical Softness | S | The reciprocal of hardness. A soft molecule has a small energy gap and is more reactive. | eV-1 |

Natural Bond Orbital (NBO) analysis provides a deeper understanding of bonding and electron delocalization within a molecule. researchgate.net It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. When electrons in a filled bonding orbital (donor) are shared with an adjacent empty anti-bonding orbital (acceptor), it results in a stabilizing interaction known as hyperconjugation.

Molecular Modeling and Simulation

While quantum calculations focus on the static electronic structure, molecular modeling and simulation techniques are used to explore the dynamic behavior and conformational possibilities of a molecule.

A molecule like this compound is not rigid; it can adopt various spatial arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify the most stable, low-energy conformations.

Molecular Mechanics (MM): This is a computationally less intensive method used to rapidly calculate the potential energy of a vast number of conformations, identifying potential low-energy structures.

Molecular Dynamics (MD): This technique simulates the motion of atoms and bonds in a molecule over time, providing a realistic view of its flexibility and dynamic behavior at a given temperature. An MD simulation can reveal how the molecule transitions between different conformations and which shapes are most frequently adopted. mdpi.com

To understand how this compound participates in a chemical reaction, researchers model the entire reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state.

The transition state is the highest-energy molecular arrangement that exists along the reaction coordinate between reactants and products. By calculating the energy difference between the reactants and the transition state, the activation energy (or energy barrier) can be determined. mdpi.com This value is crucial as it dictates the rate of the reaction; a high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Detailed computational studies predicting the spectroscopic parameters of this compound and correlating them with experimental data are not extensively available in the current scientific literature. However, the methodologies for such predictions are well-established within the field of computational chemistry. Theoretical calculations, primarily using Density Functional Theory (DFT), are a powerful tool for forecasting vibrational and nuclear magnetic resonance (NMR) spectra.

For a molecule like this compound, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to optimize the molecular geometry to its lowest energy state. Following optimization, vibrational frequency calculations can be performed. These calculations provide theoretical infrared (IR) and Raman spectra. The computed wavenumbers are typically scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving the correlation with experimental spectra. For instance, characteristic vibrational modes for the pyridine (B92270) ring, C-Cl stretching, C-N stretching, and N-H bending of the aminomethyl group would be predicted and assigned.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The theoretical chemical shifts are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimentally obtained NMR data. This comparison helps in the definitive assignment of signals in the experimental spectrum to specific nuclei within the molecule.

While specific data tables for this compound are not available, a hypothetical comparison based on typical computational studies of similar heterocyclic compounds is presented below.

Table 1: Hypothetical Correlation of Predicted and Experimental Vibrational Frequencies

| Functional Group/Vibrational Mode | Predicted Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3400 - 3500 | Not Available |

| C-H Stretch (aromatic) | 3050 - 3150 | Not Available |

| C-H Stretch (methyl) | 2950 - 3000 | Not Available |

| C=N Stretch (pyridine ring) | 1580 - 1620 | Not Available |

| C=C Stretch (pyridine ring) | 1450 - 1550 | Not Available |

| N-H Bend (amine) | 1590 - 1650 | Not Available |

| C-Cl Stretch | 700 - 800 | Not Available |

Table 2: Hypothetical Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 (Pyridine) | Not Available | Not Available |

| C3 (Pyridine) | Not Available | Not Available |

| C4 (Pyridine) | Not Available | Not Available |

| C5 (Pyridine) | Not Available | Not Available |

| C6 (Pyridine) | Not Available | Not Available |

| CH₃ | Not Available | Not Available |

| CH₂NH₂ | Not Available | Not Available |

Computational Probing of Molecular Interactions with Model Systems

The molecular interactions of this compound with various model systems can be effectively investigated using computational methods to understand its behavior in different chemical environments. These studies typically involve analyzing non-covalent interactions such as hydrogen bonding, halogen bonding, and stacking interactions.

Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Molecular Electrostatic Potential (MEP) surfaces are employed to visualize and quantify these interactions. The MEP surface, for example, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential interactions. For this compound, the nitrogen atom of the pyridine ring and the amine group are expected to be primary sites for hydrogen bonding.

To probe these interactions, model systems such as water, methanol (B129727), or biologically relevant molecules can be computationally placed in proximity to this compound. The interaction energies are then calculated, often corrected for basis set superposition error (BSSE), to determine the strength of the interaction.

For instance, a study could model the interaction of the amine group with a water molecule to understand its solvation properties. The strength of the N-H···O hydrogen bond would be quantified. Similarly, the interaction of the chlorine atom with an electron-rich model system could be analyzed to investigate its potential for halogen bonding.

While specific research findings on the molecular interactions of this compound are not presently available, the following table outlines the types of interactions that would be computationally investigated and the expected findings based on the molecular structure.

Table 3: Predicted Molecular Interactions of this compound

| Type of Interaction | Interacting Atoms/Groups | Model System | Predicted Interaction Energy (kcal/mol) |

| Hydrogen Bonding | Amine (N-H) as donor | Water (Oxygen) | Not Available |

| Hydrogen Bonding | Pyridine (N) as acceptor | Water (Hydrogen) | Not Available |

| Halogen Bonding | Chlorine as donor | Ammonia (B1221849) (Nitrogen) | Not Available |

| π-π Stacking | Pyridine Ring | Benzene | Not Available |

These computational approaches provide valuable insights into the chemical properties and potential biological activity of this compound by elucidating its interaction patterns at a molecular level.

Advanced Applications of 3 Chloro 5 Methylpyridin 2 Yl Methanamine As a Chemical Building Block

Role in Specialty Chemical Synthesis and Industrial Processes

(3-Chloro-5-methylpyridin-2-YL)methanamine is a key intermediate in the multi-step synthesis of a variety of specialty chemicals, particularly within the agrochemical industry. agropages.com The industrial importance of this compound stems from its precursor, 2-chloro-5-methylpyridine (B98176), which is a significant intermediate for certain herbicides and insecticides. google.comepo.orgresearchgate.net The synthesis of 2-chloro-5-methylpyridine can be achieved through various industrial routes, including the direct chlorination of 3-methylpyridine (B133936) or more complex multi-step processes starting from commodity chemicals like propionaldehyde. researchgate.netpatsnap.comsihaulichemicals.com

Once 2-chloro-5-methylpyridine is produced, further functionalization leads to intermediates like this compound. The primary amine group of this compound is a highly reactive handle, allowing for its incorporation into larger, more complex molecular structures. This makes it an essential component in the production chain of high-value-added chemical products. Industrial processes utilize this amine for nucleophilic substitution and condensation reactions to construct the final target molecules.

The table below summarizes key pyridine (B92270) intermediates and their industrial significance, placing this compound within the broader context of pyridine chemistry.

| Intermediate Compound | CAS Number | Key Industrial Application |

| 3-Methylpyridine | 108-99-6 | Starting material for chlorination to produce 2-chloro-5-methylpyridine. researchgate.net |

| 2-Chloro-5-methylpyridine | 18368-64-4 | Precursor for insecticides and herbicides. google.comsihaulichemicals.com |

| 2-Chloro-5-chloromethylpyridine (CCMP) | 70258-18-3 | Key intermediate for neonicotinoid insecticides like imidacloprid. agropages.com |

| This compound | 886371-07-9 | Building block for specialty agrochemicals and other fine chemicals. bldpharm.com |

Potential in Polymer Chemistry and Supramolecular Assembly Applications

While the primary application of pyridine derivatives is in agrochemicals and pharmaceuticals, their unique electronic and structural properties also make them attractive for materials science, including polymer chemistry and supramolecular assembly. researchgate.net The this compound molecule possesses distinct features that give it potential in these advanced applications.

The pyridine nitrogen atom and the primary amine group are capable of forming strong, directional hydrogen bonds. researchgate.net This dual functionality allows the molecule to act as a "supramolecular synthon," a building block that can self-assemble into larger, ordered structures. The pyridine nitrogen acts as a hydrogen bond acceptor, while the -NH2 group of the methanamine substituent acts as a hydrogen bond donor. This donor-acceptor pairing is fundamental to creating predictable patterns in crystal engineering and supramolecular chemistry. researchgate.net These interactions can be used to construct complex, non-covalent networks, such as co-crystals, liquid crystals, and organic frameworks.

In polymer chemistry, this compound could be used as a monomer or a modifying agent. The primary amine group can be readily polymerized with compounds containing carboxylic acids, epoxides, or isocyanates to form polyamides, polyureas, or other polymer backbones. The pendant substituted pyridine ring would then impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or the ability to coordinate with metal ions.

The table below details the functional groups of the molecule and their potential roles in forming non-covalent assemblies.

| Functional Group | Role in Supramolecular Assembly | Potential Interacting Group |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Carboxylic Acids (-COOH), Amides (-CONH-), Alcohols (-OH) |

| Aminomethyl Group (-CH2NH2) | Hydrogen Bond Donor | Carbonyls (C=O), Ethers (-O-), Other Heteroatoms |

| Aromatic Pyridine Ring | π-π Stacking Interactions | Other Aromatic Rings (e.g., Phenyl, Naphthyl) |

Investigation of its Significance in Agrochemical Research and Development

The pyridine scaffold is one of the most important heterocyclic motifs in modern agrochemicals, found in numerous herbicides, insecticides, and fungicides. researchgate.netresearchgate.net Compounds containing substituted pyridine rings often exhibit high biological efficacy and desirable environmental profiles. agropages.com this compound represents a key substructure that is actively investigated in the discovery of new crop protection agents.

The combination of substituents on this molecule—a halogen (chloro), an alkyl group (methyl), and a reactive handle (aminomethyl)—provides a template that can be systematically modified to optimize biological activity against specific agricultural pests or weeds. The presence of chlorine and methyl groups on the pyridine ring can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins in pests.

Structure-Activity Relationship (SAR) studies are fundamental to modern agrochemical design. These studies involve synthesizing a series of related compounds by making small, deliberate changes to a lead structure and evaluating how these changes affect biological activity. The goal is to identify the key structural features responsible for the desired effect.

For a scaffold like this compound, SAR studies would explore how variations in its structure impact its efficacy. Key questions addressed would include:

The role of the chloro group: Is chlorine at the 3-position optimal? Would replacing it with another halogen (e.g., fluorine) or a different electron-withdrawing group enhance activity?

The importance of the methyl group: How does the size and position of the alkyl group at the 5-position affect target binding? Would larger or smaller groups be more effective?

Derivatization of the aminomethyl group: The primary amine is the most common point of modification. Attaching different chemical moieties to this nitrogen atom allows researchers to explore a vast chemical space and modulate properties like systemic movement in plants, target spectrum, and potency.

General SAR principles for pyridine-based bioactive molecules suggest that the electronic properties and steric profile of the substituents are critical for activity. mdpi.com

| Structural Feature | Potential Role in Biological Activity |

| 3-Chloro Group | Modulates electronic distribution of the ring; can enhance binding affinity and metabolic stability. |

| 5-Methyl Group | Influences steric interactions within the target protein's active site; affects lipophilicity. |

| 2-Aminomethyl Group | Provides a key attachment point for other functional groups to build complex molecules and can participate in hydrogen bonding with the target site. |

The design of new agrochemicals is a rational process that often builds upon known active scaffolds, or "toxophores." The this compound moiety serves as an excellent starting point for this "intermediate derivatization" approach. researchgate.net The primary design principle involves using the aminomethyl group as a versatile anchor to connect the substituted pyridine core to other chemical fragments known to confer pesticidal activity.

For instance, in designing a new insecticide, chemists might couple the this compound with a second toxophore known to interact with an insect's nervous system. The resulting hybrid molecule could exhibit a novel mode of action or overcome resistance to existing products. This modular approach allows for the rapid generation of diverse chemical libraries for high-throughput screening.

Potency: Achieving high efficacy at low application rates.

Spectrum: Targeting a specific range of pests (e.g., broadleaf weeds, sucking insects) while minimizing harm to non-target organisms.

Systemicity: Ensuring the compound can be absorbed and transported within the plant to protect new growth.

Metabolic Stability: Controlling how quickly the compound is broken down in the plant and the environment.

| Derivatization Point | Example Chemical Transformation | Potential Goal of Modification |

| Primary Amine (-NH2) | Acylation (to form amides) | Introduce new pharmacophores; modulate solubility and stability. |

| Primary Amine (-NH2) | Reductive Amination (to form secondary amines) | Explore steric and electronic effects of N-substituents. |

| Primary Amine (-NH2) | Urea (B33335)/Thiourea (B124793) Formation | Create potent hydrogen-bonding motifs for target interaction. |

Evaluation of its Role as a Ligand or Reagent in Catalysis

Substituted pyridines are widely recognized for their ability to act as ligands in coordination chemistry and catalysis. researchgate.net The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can readily coordinate to transition metal centers. This compound has the potential to act as a bidentate ligand, meaning it can bind to a metal ion through two separate points: the pyridine nitrogen and the nitrogen of the aminomethyl group.

This chelation effect often results in highly stable metal complexes. The properties of these complexes, and thus their catalytic activity, can be fine-tuned by the substituents on the pyridine ring. The 3-chloro group is electron-withdrawing, which affects the electron density on the pyridine nitrogen and its coordination strength. The 5-methyl group provides steric bulk, which can influence the geometry of the metal complex and the selectivity of the catalytic reaction.

Complexes formed from this ligand could be investigated as catalysts for a variety of organic transformations, such as:

Asymmetric Hydrogenation: Creating chiral catalysts for the synthesis of enantiomerically pure compounds.

Cross-Coupling Reactions: Facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

Polymerization: Acting as catalysts for olefin polymerization.

The primary amine also allows the molecule to be used as a reagent or an organocatalyst itself, for example, by forming Schiff bases (imines) with aldehydes or ketones, which are key intermediates in various synthetic reactions. researchgate.net

| Potential Metal Center | Potential Catalytic Application |

| Palladium (Pd), Nickel (Ni) | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). |

| Ruthenium (Ru), Rhodium (Rh) | Asymmetric hydrogenation, transfer hydrogenation. |

| Copper (Cu), Iron (Fe) | Oxidation reactions, atom transfer radical polymerization (ATRP). |

Future Research Directions and Concluding Perspectives

Development of Innovative and Eco-Friendly Synthetic Methodologies

The future synthesis of (3-Chloro-5-methylpyridin-2-YL)methanamine and its derivatives should prioritize green chemistry principles to minimize environmental impact. Current industrial syntheses of related compounds, such as 2-chloro-5-methylpyridine (B98176), often involve direct chlorination at high temperatures, which can lack selectivity and generate significant waste. researchgate.net

Future research should focus on:

Catalytic C-H Activation: Direct and selective functionalization of the pyridine (B92270) ring, starting from more benign precursors, would represent a significant advancement.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, improve safety for hazardous reactions, and facilitate easier scale-up compared to batch processes.

Green Solvents: Exploring the use of biomass-derived solvents could drastically reduce the environmental footprint of synthetic processes. For instance, sabinene, a natural solvent, has been successfully used for the synthesis of thiazolo[5,4-b]pyridines from 3-amino-2-chloro-5-methylpyridine, a closely related precursor. researchgate.net

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and often leads to cleaner reaction profiles, aligning with the goals of green chemistry.

| Green Synthesis Approach | Potential Advantages |

| Catalytic C-H Activation | High atom economy, reduced waste |

| Flow Chemistry | Enhanced safety, scalability, and control |

| Biomass-Derived Solvents | Reduced environmental impact, potential for biodegradability |

| Microwave-Assisted Synthesis | Faster reaction times, improved yields |

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The unique arrangement of a chloro substituent and an aminomethyl group on the pyridine ring of this compound opens avenues for novel chemical transformations. The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr), a common reaction for halopyridines. nih.govresearchgate.netwikipedia.org The aminomethyl group at the 2-position, on the other hand, is a versatile nucleophile and a coordinating ligand. smolecule.comwikipedia.org

Future investigations should aim to:

Selective Functionalization: Develop methodologies for the selective reaction at either the chlorine atom or the amino group, allowing for the stepwise construction of complex molecules.

Intramolecular Cyclizations: Explore conditions that promote intramolecular reactions between the aminomethyl side chain (or its derivatives) and the pyridine ring, potentially leading to novel fused heterocyclic systems. For example, cyclocondensation reactions of 2-(aminomethyl)pyridines with electrophiles are known to produce imidazo[1,5-a]pyridines. beilstein-journals.org

Metal-Catalyzed Cross-Coupling: While SNAr is a primary pathway, transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-Cl bond could provide access to a wider range of derivatives that are not accessible through traditional nucleophilic substitution. mdpi.com

Bifunctional Reactivity: Design one-pot reactions that exploit both functional groups simultaneously to build molecular complexity rapidly.

Advanced Computational and Data-Driven Approaches for Structure-Function Elucidation

To accelerate the discovery of new applications for this compound and its derivatives, advanced computational and data-driven methods are indispensable. These in silico techniques can predict molecular properties, guide experimental design, and provide deep insights into structure-activity relationships (SAR).

Key areas for future computational research include:

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR): Developing robust QSAR models can help predict the biological activity of novel derivatives, saving time and resources in the drug discovery process. chemrevlett.com Similarly, QSPR models can predict key physicochemical properties, which is crucial for materials science applications. researchgate.net

Molecular Docking and Dynamics Simulations: For medicinal chemistry applications, these techniques can be used to predict how derivatives of the title compound bind to biological targets, such as enzymes or receptors. This can help in designing more potent and selective drug candidates. nih.gov

Machine Learning and Deep Learning: By training algorithms on large datasets of molecular structures and their properties, it is possible to develop predictive models with high accuracy. mdpi.comarxiv.org For example, deep learning models can predict properties directly from SMILES strings, offering a rapid screening tool for virtual libraries of this compound derivatives.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles and minimize the risk of late-stage failures. chemrevlett.com

| Computational Method | Application in Research |

| QSAR/QSPR | Prediction of biological activity and physicochemical properties |

| Molecular Docking | Elucidation of binding modes with biological targets |

| Machine Learning | High-throughput virtual screening and property prediction |

| ADMET Prediction | Early assessment of drug-likeness and safety profiles |

Expansion of Applications in Emerging Interdisciplinary Chemical Fields

The structural features of this compound make it an attractive candidate for a variety of applications beyond traditional organic synthesis. Its ability to act as a bidentate ligand, coupled with the potential for further functionalization, opens doors to materials science, coordination chemistry, and pharmacology.

Future research should explore its potential in:

Medicinal Chemistry: Pyridylmethanamine derivatives have shown promise as potent modulators of biological targets, such as Kv7 channels. acs.org The title compound could serve as a key intermediate for the synthesis of novel therapeutic agents for a range of diseases, including cancer and neurological disorders. nih.gov

Coordination Chemistry and Catalysis: The pyridylmethanamine moiety is an excellent bidentate ligand for a variety of metal ions. smolecule.comwikipedia.org Novel metal complexes of this compound and its derivatives could find applications as catalysts in organic synthesis.

Materials Science: This compound could be used as a building block for the synthesis of functional materials such as metal-organic frameworks (MOFs), coordination polymers, and functional dyes. The presence of the chloro and methyl groups allows for fine-tuning of the electronic and steric properties of the resulting materials.

Agrochemicals: Pyridine derivatives are widely used as herbicides and pesticides. wikipedia.org The unique substitution pattern of this compound could lead to the discovery of new agrochemicals with improved efficacy and environmental profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for (3-Chloro-5-methylpyridin-2-YL)methanamine, and what purity thresholds should be targeted?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenated pyridine precursors. For example, a related bromo-trifluoromethylphenyl methanamine derivative was synthesized via nucleophilic substitution and subsequent reduction . Key intermediates, such as chloropyridinyl methanol derivatives, may require protection/deprotection strategies to preserve reactive amine groups . Purity thresholds ≥95% (HPLC) are recommended, as validated by chromatographic methods for analogous compounds .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store the compound in a sealed container under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation. Avoid exposure to moisture, as amine groups are prone to hydrolysis. Safety protocols include using fume hoods for handling and adhering to hazard codes for chlorinated pyridines (e.g., H318: Causes serious eye damage) . Waste must be segregated and disposed via certified chemical waste services to comply with environmental regulations .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular structure. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, as applied to similar methanamine derivatives . Computational tools like InChIKey validation (e.g.,

BRTYTQGZXSSMJL-UHFFFAOYSA-N) can cross-verify structural databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound under varying experimental conditions?

- Methodological Answer : Solubility discrepancies often arise from temperature, solvent polarity, or protonation states. Systematic studies under controlled conditions (e.g., mole fraction measurements in DMF or pyridine at 25–60°C) should be replicated . Statistical tools like Bland-Altman analysis can quantify bias between datasets, while iterative refinement of experimental parameters (e.g., pH adjustment) minimizes variability .

Q. What strategies optimize the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The chloro and methyl substituents on the pyridine ring influence electronic effects. Pre-activation via Boc protection of the amine group may prevent catalyst poisoning. For Suzuki-Miyaura coupling, use Pd(PPh) with aryl boronic acids in THF/water (3:1) at 80°C, as demonstrated for structurally related oxadiazole derivatives . Monitor reaction progress via TLC and optimize ligand-to-metal ratios to enhance yield.

Q. How does the substitution pattern on the pyridine ring influence the pharmacological activity of this compound derivatives?

- Methodological Answer : Substituents like chloro (electron-withdrawing) and methyl (electron-donating) groups modulate lipophilicity and target binding. For instance, trifluoromethyl analogs showed enhanced blood-brain barrier penetration in preclinical studies . Structure-activity relationship (SAR) studies should compare bioactivity of derivatives (e.g., oxadiazole or indole hybrids) using in vitro assays (e.g., enzyme inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.